dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate
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Overview
Description
Dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate is a complex organic compound with the molecular formula C19H12BrNO6 and a molecular weight of 430.21 g/mol This compound is characterized by its unique structure, which includes a brominated anthraquinone core fused with an isoxazole ring and a malonate ester group
Preparation Methods
The synthesis of dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an anthraquinone derivative, followed by cyclization with an isoxazole precursor. The final step involves esterification with dimethyl malonate under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the brominated anthraquinone core to hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified anthraquinone or isoxazole derivatives.
Scientific Research Applications
Dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new dyes and pigments.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and inhibit certain enzymes.
Mechanism of Action
The mechanism of action of dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate involves its interaction with molecular targets such as enzymes and DNA. The brominated anthraquinone core can intercalate into DNA, disrupting its structure and function. Additionally, the isoxazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate can be compared with other similar compounds, such as:
Dimethyl 2-(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Dimethyl 2-(3-fluoro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate: Contains a fluorine atom, which can influence its chemical stability and interactions with biological targets.
Dimethyl 2-(3-iodo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate: The presence of an iodine atom can enhance its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12BrNO6 |
---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
dimethyl 2-(12-bromo-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)propanedioate |
InChI |
InChI=1S/C19H12BrNO6/c1-25-18(23)13(19(24)26-2)10-7-11(20)15-14-12(10)16(22)8-5-3-4-6-9(8)17(14)27-21-15/h3-7,13H,1-2H3 |
InChI Key |
SWWPLEYBHQTTBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Br)C(=O)OC |
Origin of Product |
United States |
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